![molecular formula C15H22N6O B6448435 N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine CAS No. 2549051-78-5](/img/structure/B6448435.png)
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of this compound involves a mixture of equimolecular amounts of 3-methyl-1-phenyl-5-pyrazolone, appropriate aromatic aldehyde, and thiourea in acetic acid . The mixture is heated to 80–85°C for 8 hours with stirring . After reaction completion, the reaction mixture is cooled and added to ice water .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Physical And Chemical Properties Analysis
The compound appears as a yellow liquid . Its 1H NMR (CDCl3, 400 MHz) is δ 1.40 (t, 3H, CH3, J= 6.8Hz), 4.37 (q, 2H, CH2, J= 7.0Hz), 7.33-7.41 (m, 2H, Ar), 7.59 (d, 1H, Ar, J= 7.6Hz), 7.75 (s, 1H, Ar), 7.81 (s, 1H, Ar), 8.41(s, 1H, N=CH), LC-MS: m/z, 248 (M+1) .Wissenschaftliche Forschungsanwendungen
CDK2 Inhibition for Cancer Treatment
The compound’s structure suggests potential as a CDK2 inhibitor, which is an appealing target for cancer therapy. CDK2 selectively targets tumor cells, making it a promising avenue for drug development . Notably, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold was designed and synthesized as novel CDK2 targeting compounds. These molecules demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Further investigations revealed enzymatic inhibitory activity against CDK2/cyclin A2, making this compound class a potential candidate for cancer treatment.
Antiviral Properties
While not explicitly studied for antiviral applications, the pyrazolo[3,4-d]pyrimidine scaffold has shown promise in related contexts. For instance, researchers have discovered alternative substitution patterns centered on this scaffold, leading to compounds with antiviral activity. Specifically, compounds like 6 and 13 exhibited low micromolar antiviral activity against Zika virus (ZIKV) while maintaining relatively low cytotoxicity . Although not directly related to the mentioned compound, this highlights the scaffold’s potential in antiviral drug discovery.
Biomedical Applications
The pyrazolo[3,4-d]pyrimidine derivatives have broader biomedical implications. For instance, related compounds have been synthesized and investigated for their effects on cell cycle progression and apoptosis induction. Alterations in cell cycle regulation and apoptosis are critical factors in cancer treatment, making these derivatives relevant for further exploration .
Wirkmechanismus
Target of Action
The primary target of N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 can have significant downstream effects on cell proliferation and survival .
Pharmacokinetics
The effectiveness of the compound against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has shown significant cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It has been observed to induce apoptosis within HCT cells . The compound’s inhibitory activity against CDK2 has been quantified with IC50 values, indicating its potency .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-20-15-13(8-18-20)14(16-10-17-15)19-11-2-5-21(9-11)12-3-6-22-7-4-12/h8,10-12H,2-7,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHSPNDJTQGCKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NC3CCN(C3)C4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.